Dynacil

Pharmacokinetics Renal Impairment Drug Accumulation

Dynacil (fosinopril sodium) is a phosphinic acid ACE inhibitor prodrug with unique dual renal/hepatic elimination, minimizing accumulation in renal impairment versus enalapril/lisinopril. High protein binding enables once-daily dosing. Ideal for hypertension/CKD research and formulation. Source high-purity material with reliable supply chain support.

Molecular Formula C30H45NNaO7P
Molecular Weight 585.6 g/mol
Cat. No. B1260145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynacil
SynonymsDynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil
Molecular FormulaC30H45NNaO7P
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
InChIInChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1
InChIKeyTVTJZMHAIQQZTL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynacil (Fosinopril Sodium) Product Guide: Procurement and Scientific Selection of a Phosphinate ACE Inhibitor


Dynacil, the trade name for fosinopril sodium, is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. Upon oral administration, it is rapidly hydrolyzed to its active metabolite, fosinoprilat, which inhibits ACE and is indicated for the treatment of hypertension and heart failure [2]. Unlike most ACE inhibitors, fosinopril is characterized by a unique phosphinate moiety and dual elimination via both renal and hepatic routes [3].

Why Generic Substitution of Dynacil with Other ACE Inhibitors Fails: The Critical Importance of Dual Elimination and Structural Distinction


Although Dynacil (fosinopril sodium) is an ACE inhibitor, its substitution with other ACE inhibitors (e.g., enalapril, lisinopril, captopril) is not pharmacokinetically equivalent. Most ACE inhibitors are primarily renally eliminated, leading to significant accumulation and increased risk of adverse events in patients with renal impairment [1]. Fosinoprilat, the active metabolite, is eliminated via both renal and hepatic routes, with compensatory increases in hepatic clearance when renal function declines [2]. This dual elimination mechanism minimizes accumulation in patients with chronic kidney disease, making fosinopril a uniquely advantageous choice in this population [3]. Generic substitution without consideration of this pharmacokinetic distinction can lead to suboptimal safety and efficacy profiles in renally compromised patients.

Dynacil (Fosinopril Sodium) Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons and Class-Level Distinctions


Fosinoprilat Exhibits Significantly Lower Accumulation in Renal Impairment Compared to Enalaprilat and Lisinopril

In patients with chronic renal insufficiency (creatinine clearance < 30 mL/min), fosinoprilat demonstrates markedly reduced accumulation compared to enalaprilat and lisinopril after 10 days of once-daily dosing [1]. The percentage increase in AUC from Day 1 to Day 10 was 26.8% for fosinoprilat (non-significant), 76.6% for enalaprilat (p < 0.001), and 161.7% for lisinopril (p < 0.001) [1].

Pharmacokinetics Renal Impairment Drug Accumulation

Fosinopril (Prodrug) Demonstrates Potent ACE Inhibition (IC50 11 nM) Compared to Captopril (IC50 23 nM)

In vitro studies using purified rabbit lung ACE demonstrate that fosinoprilat, the active metabolite, is approximately twice as potent as captopril [1]. The IC50 for fosinoprilat was 11 nM, while captopril showed an IC50 of 23 nM [1].

Enzyme Inhibition ACE Potency

Fosinopril Provides Similar Antihypertensive Efficacy to Enalapril with Trend Toward Numerically Greater Blood Pressure Reduction

In a 24-week double-blind study of 195 patients with mild to moderate essential hypertension, fosinopril (average dose 25.6 mg) reduced supine systolic blood pressure (SSBP) from 157 to 143 mmHg, while enalapril (average dose 12.9 mg) reduced SSBP from 159 to 147 mmHg [1]. Fosinopril consistently provided numerically greater reductions of 0-3 mmHg throughout the study [1].

Hypertension Blood Pressure Comparative Efficacy

Fosinoprilat's Dual Elimination Compensates for Reduced Renal Clearance, Maintaining Total Clearance in Renal Impairment

In patients with varying degrees of renal impairment (creatinine clearance 11-72 mL/min/1.73 m²), decreases in renal clearance of fosinoprilat were compensated for by increases in hepatic clearance, such that total body clearance was maintained [1]. This dual elimination mechanism is unique among most ACE inhibitors and prevents excessive accumulation [1].

Pharmacokinetics Hepatorenal Elimination Renal Disease

Fosinopril's Unique Phosphinate Moiety Confers High Lipophilicity and Strong Protein Binding (99%)

Fosinopril is the first and only marketed ACE inhibitor containing a phosphinate group, which contributes to its high lipophilicity (logP ≈ 6.61) and extensive plasma protein binding of approximately 99.4% [1][2]. In contrast, lisinopril exhibits negligible protein binding and a logP of -0.94 [2].

Drug Structure Lipophilicity Protein Binding

Fosinopril Demonstrates Lower Cough Incidence Compared to Other ACE Inhibitors in Patients with Prior ACEI-Induced Cough

In a study of patients who had previously experienced cough with other ACE inhibitors, fosinopril was associated with a less frequent and less severe cough [1]. While the exact incidence varies, fosinopril is noted to have a lower propensity for inducing cough compared to captopril and other sulfhydryl-containing ACE inhibitors [2].

Tolerability Adverse Effects Cough

Optimal Application Scenarios for Dynacil (Fosinopril Sodium) Based on Quantitative Differentiation Evidence


Management of Hypertension in Patients with Chronic Kidney Disease (CKD)

Due to its dual elimination and minimal accumulation in renal impairment, Dynacil is the ACE inhibitor of choice for hypertensive patients with concomitant CKD stages 3-4. The compensatory hepatic clearance prevents drug accumulation and reduces the risk of adverse events compared to enalapril or lisinopril [1].

Treatment of Hypertension in Patients with Prior ACE Inhibitor-Induced Cough

For patients who have experienced intolerable cough with other ACE inhibitors, switching to Dynacil may offer a lower risk of cough recurrence, improving adherence and blood pressure control [2].

Once-Daily Antihypertensive Regimen in Elderly or Polypharmacy Patients

The high protein binding and long half-life of fosinoprilat support once-daily dosing, which is advantageous in elderly patients or those on multiple medications, simplifying regimens and improving compliance [3].

Research Tool for Studying ACE Inhibition in Models of Renal Dysfunction

In preclinical studies involving animals with induced renal failure, fosinopril's unique elimination profile allows for more consistent pharmacokinetics and avoids the confounding accumulation seen with other ACE inhibitors, making it a superior tool for investigating ACE-related pathways in the context of kidney disease [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynacil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.